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molecular formula C8H9NO3 B1583614 4-Methyl-3-nitrobenzyl alcohol CAS No. 40870-59-5

4-Methyl-3-nitrobenzyl alcohol

Cat. No. B1583614
M. Wt: 167.16 g/mol
InChI Key: URCWIFSXDARYLY-UHFFFAOYSA-N
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Patent
US06593335B1

Procedure details

4-Methyl-3-nitro benzylalcohol (9.7 g, 58 mmol) in ethanol (200 mL) was reduced under 4 atmospheres of hydrogen gas for 4 hours in the presence of 10% Pd/C (0.5 g) to yield after a standard workup 7.54 g (93%) of the title compound.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[N+:10]([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[CH3:1])[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
CC1=C(C=C(CO)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CO)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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